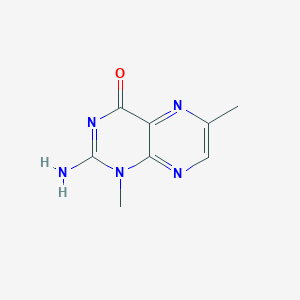

2-Amino-1,6-dimethylpteridin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64882-31-1 |

|---|---|

Molecular Formula |

C8H9N5O |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-amino-1,6-dimethylpteridin-4-one |

InChI |

InChI=1S/C8H9N5O/c1-4-3-10-6-5(11-4)7(14)12-8(9)13(6)2/h3H,1-2H3,(H2,9,12,14) |

InChI Key |

ZNXCCYBEHWXJIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=O)N=C(N2C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1,6 Dimethylpteridin 4 1h One and Analogous Pteridinone Systems

General Strategies for Pteridinone Synthesis

The construction of the pteridinone scaffold, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is a cornerstone of heterocyclic chemistry. Various synthetic strategies have been developed to access this privileged structure, each with its own advantages in terms of efficiency, diversity, and scalability.

Condensation Reactions Involving Pyrimidine and Pyrazine Precursors

The most classical and widely employed method for pteridinone synthesis is the condensation of a suitably substituted pyrimidine with a 1,2-dicarbonyl compound. This approach, a variation of the Gabriel-Isay synthesis, builds the pyrazine ring onto a pre-existing pyrimidine core. The key starting material is often a 5,6-diaminopyrimidine derivative. For the synthesis of 2-aminopteridin-4(1H)-one analogues, 2,5,6-triaminopyrimidin-4(1H)-one is a common precursor.

The reaction of 2,5,6-triaminopyrimidin-4(1H)-one with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, leads to the formation of the pteridinone ring system through a cyclocondensation reaction. The regiochemical outcome of this reaction, determining the position of substituents on the pyrazine ring, is a critical aspect that can be influenced by the nature of the dicarbonyl compound and the reaction conditions. For instance, the reaction of 2,5,6-triaminopyrimidin-4(1H)-one with an unsymmetrical dicarbonyl compound can potentially yield two isomeric products.

Alternatively, the pyrimidine ring can be constructed onto a pre-existing pyrazine precursor. This approach is less common but offers a different strategic route to the pteridinone scaffold.

Multi-Component Reaction Approaches for Pteridinone Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of 2-Amino-1,6-dimethylpteridin-4(1H)-one are not extensively documented, the principles of MCRs have been applied to the synthesis of related heterocyclic systems, such as 2-aminopyridines and quinazolinones.

These reactions often involve a cascade of elementary steps, such as condensation, addition, and cyclization, occurring in a one-pot fashion. The development of novel MCRs for the direct and diversity-oriented synthesis of substituted pteridinones is an active area of research, aiming to streamline the synthetic process and facilitate the rapid generation of compound libraries for biological screening.

Polymer-Supported Synthetic Techniques for Pteridinone Analogues

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the preparation of heterocyclic compound libraries. In the context of pteridinone synthesis, polymer-supported approaches offer several advantages, including the simplification of purification procedures and the potential for automation.

A common strategy involves the immobilization of a pyrimidine precursor onto a solid support, followed by a sequence of reactions to build the pyrazine ring and introduce desired substituents. For example, a resin-bound 4,6-dichloro-5-nitropyrimidine can serve as a versatile starting point. mdpi.comnih.gov Subsequent nucleophilic substitutions with amines and other nucleophiles, followed by reduction of the nitro group and cyclization, can lead to a variety of substituted pteridinones. mdpi.comnih.gov The final product is then cleaved from the solid support. This methodology allows for the systematic variation of substituents at different positions of the pteridinone core, facilitating the exploration of structure-activity relationships.

Specific Synthetic Routes Relevant to this compound

The synthesis of the specifically substituted this compound requires careful consideration of the introduction of the methyl groups at the N1 and C6 positions.

Detailed Exploration of Reaction Mechanisms for Key Intermediates

The formation of the 6-methylpteridinone core is typically achieved through the condensation of 2,5,6-triaminopyrimidin-4(1H)-one with methylglyoxal. The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the pyrimidine and one of the carbonyl groups of methylglyoxal. Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropteridinone, which is then oxidized to the aromatic pteridinone.

The introduction of the methyl group at the N1 position can be achieved through N-alkylation of the pre-formed 2-amino-6-methylpteridin-4(1H)-one. The pteridinone ring system contains multiple nitrogen atoms that could potentially be alkylated. The regioselectivity of this reaction is influenced by factors such as the choice of alkylating agent, the base used, and the solvent. In some cases, a mixture of N-alkylated isomers may be obtained, necessitating chromatographic separation.

Alternatively, the N1-methyl group could be introduced at an earlier stage, for example, by starting with an N1-methylated pyrimidine precursor. However, the synthesis of such precursors can be challenging.

Regioselectivity and Stereochemical Considerations in Methylation and Amination Steps

Regioselectivity in C6-Methylation: The condensation of 2,5,6-triaminopyrimidin-4(1H)-one with methylglyoxal can potentially lead to the formation of two regioisomers: the desired 6-methyl derivative and the 7-methyl isomer. The relative nucleophilicity of the 5- and 6-amino groups of the pyrimidine precursor plays a crucial role in determining the regiochemical outcome. While the formation of the 7-substituted isomer is often favored under neutral or acidic conditions, the reaction conditions can be manipulated to favor the formation of the 6-methyl isomer. For example, conducting the reaction in the presence of a directing agent or under specific pH control can enhance the regioselectivity towards the desired product.

Regioselectivity in N1-Methylation: The N-methylation of 2-amino-6-methylpteridin-4(1H)-one presents a significant regioselectivity challenge due to the presence of multiple reactive nitrogen atoms (N1, N3, N8, and the exocyclic amino group). The site of methylation is dependent on the reaction conditions. Alkylation under basic conditions often leads to a mixture of products. The use of specific methylating agents and careful control of the reaction parameters are necessary to achieve selective methylation at the N1 position. For instance, the use of a bulky base might sterically hinder methylation at other positions, favoring the N1-isomer.

Stereochemical Considerations: For the synthesis of this compound, the introduction of methyl groups onto the achiral pteridinone core does not create any stereocenters. Therefore, stereochemical considerations are generally not a primary concern in this specific synthesis. However, if chiral substituents were to be introduced, or if the synthesis involved chiral reagents or catalysts, then the stereochemical outcome of the reactions would need to be carefully controlled and characterized.

Chemical Derivatization and Scaffold Functionalization Strategies

The inherent reactivity of the 2-amino group and the methyl substituents on the pteridinone ring allows for a range of chemical transformations. These modifications are instrumental in fine-tuning the physicochemical and pharmacological properties of the parent molecule.

Introduction of Varied Substituents at the Amino Position

The exocyclic amino group at the C2 position of the pteridinone ring is a key site for derivatization. Its nucleophilic character facilitates reactions such as acylation and alkylation, allowing for the introduction of a wide array of functional groups.

N-Acylation: The 2-amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. For instance, reaction with fatty acid chlorides can introduce lipophilic chains, potentially influencing membrane permeability. A general scheme for N-acylation is presented below:

Reaction: this compound + R-COCl → 2-(Acylamino)-1,6-dimethylpteridin-4(1H)-one + HCl

Reagents: Fatty acid chloride, triethylamine

Conditions: Inert solvent (e.g., dichloromethane), room temperature

The chain length of the fatty acid can be varied to modulate the lipophilicity of the resulting derivative. This approach has been successfully employed in the N-acylation of other heterocyclic amines to enhance their biological activity nih.gov.

N-Alkylation: Introduction of alkyl groups at the 2-amino position can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. N-alkylation can impact the steric profile and basicity of the amino group. While direct alkylation of amino groups on pteridine-like scaffolds can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential O-alkylation of the lactam system, regioselective methods can be developed nih.gov. For example, the use of specific bases and solvent systems can favor N-alkylation over O-alkylation in related heterocyclic systems nih.gov.

| Modification | Reagents and Conditions | Potential Impact on Properties |

| N-Acylation | Acid chlorides/anhydrides, base (e.g., triethylamine) in an inert solvent. | Increased lipophilicity, altered H-bonding, potential for new interactions with biological targets. |

| N-Alkylation | Alkyl halides with a non-nucleophilic base, or reductive amination with aldehydes/ketones and a reducing agent (e.g., NaBH(OAc)₃). | Increased steric bulk, altered basicity, potential for new hydrophobic interactions. |

Elaboration of Methyl Groups for Structure-Activity Relationship Studies

The methyl groups at the N1 and C6 positions are also amenable to chemical modification, providing another avenue for SAR exploration.

Functionalization of the C6-Methyl Group: The methyl group at the C6 position of the pyrazine ring can be a handle for introducing further diversity. While chemically less reactive than the amino group, it can undergo reactions such as oxidation or halogenation under specific conditions.

Oxidation: Enzymatic oxidation of methyl groups on pteridin-4-ones has been observed, suggesting that chemical oxidation to an alcohol, aldehyde, or carboxylic acid could be feasible with appropriate reagents nih.gov. For instance, selective oxidation of a methyl group on a heterocyclic ring can sometimes be achieved using reagents like selenium dioxide or potassium permanganate under controlled conditions.

Halogenation: Free-radical halogenation, for example with N-bromosuccinimide (NBS) under UV irradiation, could introduce a halogen atom onto the C6-methyl group. This halomethyl derivative can then serve as a precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., ethers, amines, thiols). Enzymatic halogenation of unactivated carbons is a known process in natural product biosynthesis and provides a conceptual basis for such transformations nih.govnih.govrsc.org.

Influence of the N1-Methyl Group: The methyl group at the N1 position influences the planarity and electronic distribution of the pyrimidine portion of the pteridinone ring. While direct elaboration of this methyl group is challenging, its presence is significant for SAR. Studies on related heterocyclic systems have shown that substitution at this position can significantly impact biological activity. For instance, in a series of 1,2,3,4-tetrahydrobenzo[c] nih.govgoogle.comnaphthyrin-5(6H)-ones, N-alkylation was a key step in the synthesis of analogs with altered biological profiles nih.gov. The synthesis of analogs with different alkyl groups at the N1 position would likely require a total synthesis approach, starting from an N1-substituted pyrimidine precursor.

| Position | Modification Strategy | Intermediate | Potential Final Derivatives |

| C6-Methyl | Oxidation | 6-(Hydroxymethyl) or 6-Formyl derivative | Ethers, esters, imines, carboxylic acids |

| C6-Methyl | Radical Halogenation | 6-(Halomethyl) derivative | Amines, ethers, thiols, nitriles |

| N1-Methyl | Variation via Total Synthesis | N1-Alkyl-diaminouracil | Analogs with varied N1-alkyl chains |

These derivatization strategies provide a versatile toolkit for the systematic exploration of the chemical space around the this compound scaffold, enabling the generation of diverse libraries of compounds for biological screening and the development of detailed structure-activity relationships.

Mechanistic Investigations of 2 Amino 1,6 Dimethylpteridin 4 1h One in Biological Systems

Enzymatic Inhibition Studies and Molecular Targets

The therapeutic potential of small molecules often resides in their ability to specifically interact with and inhibit enzymes that are critical for disease progression. The pteridine (B1203161) scaffold has been identified as a promising framework for developing inhibitors of various enzymes, particularly those involved in cancer and immune regulation. globalresearchonline.netorientjchem.org

Interactions with Polo-Like Kinase 1 (PLK1) and Bromodomain-Containing Protein 4 (BRD4)

Polo-Like Kinase 1 (PLK1) and Bromodomain-Containing Protein 4 (BRD4) are two crucial proteins implicated in cancer pathogenesis. PLK1 is a serine/threonine kinase that plays a central role in regulating multiple stages of mitosis, and its overexpression is common in many cancers. um.es BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic readers, recognizing acetylated lysine (B10760008) residues on histones and transcription factors to regulate gene expression, including key oncogenes.

The simultaneous inhibition of both PLK1 and BRD4 has emerged as a promising anti-cancer strategy. nih.gov Several studies have focused on developing dual inhibitors targeting both proteins, with some pteridinone-based derivatives showing potent activity. rsc.orgresearchgate.net For instance, the clinical PLK1 inhibitor BI-2536, which features a dihydropteridinone core, was later discovered to be a potent inhibitor of BRD4. nih.govnih.gov This dual activity is thought to produce synergistic anti-tumor effects. While a range of pteridine derivatives have been synthesized and evaluated as dual PLK1/BRD4 inhibitors, specific interaction data for 2-Amino-1,6-dimethylpteridin-4(1H)-one with these targets is not detailed in the available literature. nih.govrsc.org

Table 1: Functions of PLK1 and BRD4

| Protein | Function | Role in Disease |

|---|---|---|

| Polo-Like Kinase 1 (PLK1) | Serine/threonine kinase, key regulator of mitosis (centrosome maturation, spindle assembly, cytokinesis). um.es | Overexpressed in numerous cancers, contributing to uncontrolled cell division. |

| Bromodomain-Containing Protein 4 (BRD4) | Epigenetic reader, binds to acetylated histones, regulates transcription of oncogenes (e.g., MYC). | Driver of oncogene expression in various cancers, including leukemia and solid tumors. nih.gov |

Modulation of Indoleamine-2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3)

Indoleamine 2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3) are key players in immune regulation and cellular signaling, often exploited by tumors to evade the immune system.

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govnih.gov By depleting tryptophan and producing immunosuppressive metabolites, IDO1 can inhibit the function of immune cells, such as T cells and natural killer cells, thereby promoting tumor immune escape. nih.govmdpi.com Consequently, IDO1 has become a major target for cancer immunotherapy. frontiersin.org

STAT3 is a transcription factor that is activated by various cytokines and growth factors. researchgate.net Upon activation, it promotes the transcription of genes involved in cell proliferation, survival, and inflammation. nih.govmdpi.com Persistent STAT3 activation is a hallmark of many cancers and is associated with tumor progression and immunosuppression. The development of dual inhibitors targeting both IDO1 and STAT3 is an active area of research, with some novel compounds showing promise in preclinical models. mdpi.com However, there is no specific information in the reviewed literature detailing the modulation of IDO1 or STAT3 by this compound.

Table 2: Functions of IDO1 and STAT3

| Protein | Function | Role in Disease |

|---|---|---|

| Indoleamine-2,3-dioxygenase 1 (IDO1) | Catalyzes tryptophan degradation, leading to local tryptophan depletion and production of immunosuppressive kynurenines. mdpi.com | Suppresses anti-tumor immune responses, promoting immune tolerance in the tumor microenvironment. nih.gov |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Latent cytoplasmic transcription factor activated by cytokines and growth factors; regulates genes for proliferation, survival, and inflammation. researchgate.net | Constitutively activated in many cancers, promoting tumor growth and suppressing immune surveillance. nih.gov |

Engagement with ABL1 Kinase and Dihydrofolate Reductase

ABL1 kinase and Dihydrofolate Reductase (DHFR) are well-established therapeutic targets. ABL1 is a non-receptor tyrosine kinase that plays a role in cell differentiation, division, and adhesion. Its aberrant fusion with the BCR gene results in the constitutively active BCR-ABL1 kinase, a driver of chronic myeloid leukemia.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are required for DNA replication and cell division. researchgate.net Inhibition of DHFR disrupts these processes, making it an effective target for cancer chemotherapy. globalresearchonline.net The drug methotrexate, for example, is a well-known DHFR inhibitor. nih.govresearchgate.net Pteridine-based compounds have been investigated as DHFR inhibitors due to structural similarities with the enzyme's natural substrate, folic acid. globalresearchonline.net Nevertheless, specific studies on the engagement of this compound with either ABL1 kinase or DHFR are not available in the provided search results.

Table 3: Functions of ABL1 and DHFR

| Protein | Function | Role in Disease |

|---|---|---|

| ABL1 Kinase | Non-receptor tyrosine kinase involved in cell growth and proliferation signaling pathways. | Chromosomal translocation leads to the BCR-ABL1 fusion protein, a driver of chronic myeloid leukemia. |

| Dihydrofolate Reductase (DHFR) | Catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key step in nucleotide synthesis. researchgate.net | Essential for rapidly proliferating cells; its inhibition is a key mechanism for several anticancer drugs. globalresearchonline.net |

Cellular Process Modulation

Cellular Proliferation Inhibition Mechanisms

The inhibition of the molecular targets discussed above can directly impact cellular proliferation, a hallmark of cancer. globalresearchonline.net Pteridine-based compounds have demonstrated anti-proliferative activity against various cancer cell lines, often through mechanisms linked to their specific enzymatic targets. nih.govresearchgate.net

Inhibition of PLK1 disrupts mitosis, leading to cell cycle arrest, typically in the G2/M phase, and can subsequently trigger apoptosis (programmed cell death). um.esnih.gov The anti-proliferative effects of BRD4 inhibitors stem from their ability to suppress the transcription of key oncogenes like MYC, which are critical for cancer cell growth and survival. researchgate.net Dual inhibition of PLK1 and BRD4 can thus attack cancer cell proliferation through two distinct but complementary mechanisms: disrupting cell division and shutting down pro-growth gene expression programs. nih.govrsc.org

Similarly, targeting STAT3 can inhibit proliferation by blocking the signaling pathways that drive the expression of genes essential for cell cycle progression and survival. Inhibition of DHFR leads to a depletion of the building blocks for DNA synthesis, thereby halting cell division. globalresearchonline.net While the inhibition of these targets by pteridine compounds is a known anti-proliferative strategy, direct evidence and mechanistic studies detailing how this compound specifically modulates cellular proliferation are not available in the reviewed literature.

Table 5: Molecular Targets and Their Role in Cellular Proliferation

| Molecular Target | Mechanism of Proliferation Control | Consequence of Inhibition |

|---|---|---|

| PLK1 | Regulates progression through mitosis. um.es | Mitotic arrest, cell cycle blockade, apoptosis. nih.gov |

| BRD4 | Promotes transcription of proliferation-driving oncogenes. | Downregulation of oncogenes, reduced cell growth. researchgate.net |

| STAT3 | Activates transcription of genes for cell cycle and survival. researchgate.net | Decreased expression of survival proteins, growth inhibition. |

| DHFR | Essential for nucleotide synthesis required for DNA replication. globalresearchonline.net | Depletion of DNA precursors, arrest of cell division. |

Structure Activity Relationship Sar Studies of 2 Amino 1,6 Dimethylpteridin 4 1h One Derivatives

Delineation of Essential Pharmacophoric Features for Biological Activity

Pharmacophore modeling is a fundamental approach in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For pteridinone derivatives, several key pharmacophoric features have been identified through various studies on analogous compounds.

A typical pharmacophore model for pteridinone-based inhibitors often includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in the context of inhibiting enzymes like dihydrofolate reductase, a common target for pteridine (B1203161) analogs, the 2-amino group and the 4-oxo group are critical hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the enzyme's active site. nih.gov

A generalized pharmacophore for biologically active 2-aminopteridin-4-one derivatives can be characterized by:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine (B1678525) and pyrazine (B50134) rings, as well as the carbonyl oxygen at the C4 position, are crucial hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amino group at the C2 position is a primary hydrogen bond donor.

Hydrophobic/Aromatic Regions: The pteridine ring system itself provides a significant aromatic and hydrophobic scaffold. Substituents at various positions, such as the methyl group at C6 in the target compound, contribute to hydrophobic interactions within the binding pocket of a target protein.

Pharmacophore hypotheses developed for inhibitors of Trypanosoma brucei pteridine reductase (TbPTR1) suggest that a combination of hydrogen bond donors, hydrophobic aromatic features, and ring aromatic features are essential for activity. nih.gov These models, while not specific to 2-amino-1,6-dimethylpteridin-4(1H)-one, underscore the importance of these fundamental chemical features for the biological activity of the broader pteridine class.

Influence of Positional Isomerism and Substituent Variation on Pteridinone Activity

The biological activity of pteridinone derivatives is highly sensitive to the nature and position of substituents on the core scaffold. Variations in substitution can profoundly affect binding affinity, selectivity, and pharmacokinetic properties.

N1-Position: Methylation at the N1 position, as seen in this compound, can significantly impact the molecule's properties. This substitution can enhance metabolic stability by blocking a potential site of metabolism. Furthermore, the N1-substituent can influence the electronic properties of the ring system and may engage in specific hydrophobic interactions within a receptor's binding site. Studies on quinoxaline-2,3-diones, a related class of heterocyclic compounds, have shown that substituents at the N1 position are crucial for modulating receptor affinity and can form additional protein-ligand interactions. nih.gov

C6-Position: The C6 position of the pteridinone ring is a common site for modification. The presence of a methyl group at this position, as in the title compound, generally contributes to hydrophobic interactions. The size and nature of the substituent at C6 can be critical for activity. For example, in the development of dual-target inhibitors of BRD4/PLK1, modifications at the C6 position of related pteridine structures were explored to optimize inhibitory activity. science.gov

The table below illustrates the general effects of substituent variations on the activity of pteridinone-like scaffolds based on findings from related compound series.

| Position | Type of Substituent | General Effect on Activity |

| N1 | Small Alkyl (e.g., Methyl) | Can enhance metabolic stability and hydrophobic interactions. |

| C2 | Amino | Often crucial for hydrogen bonding and target recognition. |

| C4 | Carbonyl (Oxo) | Acts as a key hydrogen bond acceptor. |

| C6 | Small Alkyl (e.g., Methyl) | Contributes to hydrophobic interactions and can influence potency. |

| C7 | Various Substituents | Can be modified to fine-tune activity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds and for gaining insights into the mechanisms of drug-receptor interactions.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of pteridinone derivatives. These methods build models based on the three-dimensional steric and electrostatic fields surrounding the molecules.

A notable 3D-QSAR study on a series of novel pteridinone derivatives as PLK1 inhibitors successfully developed and validated both CoMFA and CoMSIA models. The statistical significance of these models is presented in the table below.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) |

| CoMFA | 0.670 | 0.992 |

| CoMSIA | 0.690 | 0.974 |

q² is a measure of the predictive ability of the model, while r² indicates the goodness of fit.

These high q² and r² values indicate that the generated models are robust and have good predictive power for the biological activity of new pteridinone derivatives.

In QSAR studies, various computational descriptors are used to quantify the physicochemical properties of molecules. These descriptors can be electronic, thermodynamic, steric, or topological in nature. The correlation of these descriptors with biological activity provides insights into the key molecular features driving the observed effects.

In the CoMFA and CoMSIA models developed for pteridinone derivatives, the steric and electrostatic fields are the primary descriptors. The contour maps generated from these models highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Fields: Green contours in CoMFA maps indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric hindrance in those areas is detrimental.

Electrostatic Fields: Blue contours highlight regions where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.

For pteridinone derivatives, these maps often reveal that bulky, electron-donating groups at certain positions of an attached phenyl ring can increase inhibitory activity, while bulky groups at other positions may lead to a decrease in activity due to steric clashes.

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the bioactive conformation, which is the specific three-dimensional shape a molecule adopts when it binds to its biological target, is a critical step in drug design.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the conformational landscape of these molecules and to identify the most stable conformers. The bioactive conformation is often assumed to be one of the low-energy conformations. Determining the precise bioactive conformation can be challenging but is aided by techniques like X-ray crystallography of ligand-protein complexes and advanced NMR studies. nih.govnih.gov

Understanding the preferred conformations of this compound and its analogs is essential for accurately aligning them in QSAR studies and for designing new derivatives with improved binding affinity.

Advanced Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 2-Amino-1,6-dimethylpteridin-4(1H)-one, to a biological target, typically a protein.

Studies on various pteridinone derivatives, particularly as inhibitors of enzymes like pteridine (B1203161) reductase (PTR1), have revealed common binding patterns within the active sites of these proteins. acs.orgnih.govresearchgate.netnih.gov For this compound, it is hypothesized that the pteridinone scaffold would orient itself within the enzyme's active site to form key interactions. The 2-amino group and the oxygen at the 4-position are likely to act as hydrogen bond donors and acceptors, respectively.

| Pteridinone Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-amino-6-chloro-benzimidazole | Pteridine Reductase 1 (PTR1) | -6.8 | nih.gov |

| Bis-indole Pteridine Analog | Pteridine Reductase | -7.5 to -8.2 | researchgate.net |

| Pteridinone Derivative (PLK1/BRD4 Inhibitor) | Polo-like kinase 1 (PLK1) | -8.1 | rsc.org |

The stability of a ligand-protein complex is dictated by a network of interactions with specific amino acid residues in the binding pocket. For pteridinone inhibitors, these interactions commonly involve hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking. nih.govresearchgate.net

Based on the docking studies of similar pteridine scaffolds, it is anticipated that this compound would engage in hydrogen bonding with polar residues such as serine, threonine, and aspartic acid. The methyl groups at the 1 and 6 positions could form favorable van der Waals interactions within hydrophobic pockets of the active site, potentially enhancing binding affinity and selectivity. For instance, in the active site of pteridine reductase, residues like Phenylalanine, Tryptophan, and Valine often form a hydrophobic cavity that can accommodate such nonpolar moieties. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability, flexibility, and conformational changes over time. frontiersin.orgresearchgate.net This method simulates the movement of atoms and molecules, allowing for a more realistic assessment of the binding interaction in a solvated environment.

The stability of the this compound-protein complex can be evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex will exhibit minimal fluctuations in its RMSD, indicating that the ligand remains securely bound in the active site. nih.gov

The flexibility of the complex can be analyzed through the root-mean-square fluctuation (RMSF) of individual amino acid residues. escholarship.org This analysis can reveal which parts of the protein become more or less flexible upon ligand binding, providing clues about the mechanism of action. Loop regions of the protein often exhibit higher flexibility. researchgate.net

| Simulation Parameter | Information Gained | Expected Outcome for a Stable Complex |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Overall stability of the complex | Low and converging RMSD values |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of protein residues | Reduced fluctuations in binding site residues |

| Radius of Gyration (Rg) | Compactness of the protein structure | Stable Rg values indicating no major unfolding |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds | High occupancy of hydrogen bonds over time |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netlongdom.org These calculations provide a fundamental understanding of the molecule's charge distribution, orbital energies, and reactivity, which are essential for explaining its interactions and chemical behavior.

DFT studies on related pterin (B48896) molecules have provided insights into their electronic structure. researchgate.net For this compound, these calculations can determine the distribution of electron density, highlighting the electronegative regions around the nitrogen and oxygen atoms, which are prone to forming hydrogen bonds. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict the molecule's reactivity and its ability to participate in charge-transfer interactions.

| Quantum Chemical Property | Significance |

|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Natural Bond Orbital (NBO) Analysis | Describes charge transfer interactions and the strength of chemical bonds. |

| Tautomeric Stability | Predicts the most stable isomeric form of the molecule under different conditions. |

Analysis of Molecular Orbitals and Electron Density Distributions

Computational studies, particularly those employing DFT with basis sets like B3LYP/6-311+G**, are used to explore the electronic landscape of molecules. jchemrev.com For this compound, these calculations would reveal crucial information about its chemical behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. dergipark.org.tr In N-heterocyclic compounds, these orbitals are often distributed across the fused ring system, with specific atoms contributing more significantly depending on their electronegativity and position within the molecule. For instance, the HOMO orbitals in similar structures are often located on the more electron-rich portions of the molecule, while the LUMO orbitals are centered on electron-deficient regions. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution. These maps are valuable for predicting how a molecule will interact with other chemical species. physchemres.org In an MEP map of this compound, regions of high electron density (typically colored red or yellow) would indicate areas susceptible to electrophilic attack, such as the carbonyl oxygen and the nitrogen atoms of the pyrimidine (B1678525) ring. physchemres.org Conversely, areas with low electron density (colored blue) would highlight regions prone to nucleophilic attack.

To illustrate the type of data generated from such analyses, a hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can be a valuable tool for their identification and characterization. schrodinger.com Theoretical calculations can generate predicted spectra for various techniques, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy.

For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending of its various functional groups. researchgate.net These predicted frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of observed peaks. For example, the characteristic stretching frequency of the carbonyl group (C=O) and the N-H stretches of the amino group could be calculated with a high degree of accuracy.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational models. researchgate.net These predictions are based on the calculated magnetic shielding around each nucleus and can be instrumental in assigning the signals in an experimental NMR spectrum, especially for complex molecules where spectral overlap can be an issue.

The prediction of reaction pathways is another significant application of computational chemistry. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies. arxiv.org For this compound, theoretical studies could explore various potential reactions, such as electrophilic substitution on the pteridine ring or reactions involving the amino group. These calculations would provide insights into the most likely reaction mechanisms and the relative stability of intermediates and products. researchgate.net

Below is a hypothetical data table showing predicted spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Data (Hypothetical) | Corresponding Functional Group/Atom |

| IR Spectroscopy | 1680 cm⁻¹ | C=O stretch |

| 3400 cm⁻¹, 3300 cm⁻¹ | N-H asymmetric and symmetric stretch | |

| ¹H NMR | 7.8 ppm | H-7 proton |

| 2.5 ppm | C-6 methyl protons | |

| ¹³C NMR | 165 ppm | C-4 carbonyl carbon |

| 150 ppm | C-2 carbon |

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental analytical and spectroscopic data for the compound This compound is not available in the public domain through the conducted searches.

The structural distinction of this compound, particularly the methylation at the N-1 position, is significant. This feature prevents the use of data from structurally similar but distinct analogues such as 2-amino-6-methylpteridin-4(1H)-one or the parent compound pterin (2-aminopteridin-4(1H)-one), as their spectroscopic characteristics would differ substantially.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, or the specific chromatographic techniques (HPLC, GC, TLC) for this compound as requested in the outline. Generating such an article without specific data would lead to inaccuracies and speculation, which falls outside the scope of a factual scientific report.

Therefore, the content for the requested sections cannot be generated.

Analytical and Spectroscopic Characterization Techniques in Pteridinone Research

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography stands as a powerful and indispensable technique in the field of chemical and pharmaceutical sciences for the precise determination of the three-dimensional atomic arrangement of crystalline solids. This method provides invaluable insights into the molecular architecture, including bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-property relationships of a compound. However, a comprehensive search of the scientific literature and crystallographic databases reveals a notable absence of a published single-crystal X-ray diffraction study for 2-Amino-1,6-dimethylpteridin-4(1H)-one.

While the principles of X-ray crystallography are well-established, their specific application to this compound has not been documented in available scholarly resources. The following sections outline the type of information that such a study would yield, based on crystallographic analyses of closely related pteridine (B1203161) and pyrimidinone derivatives.

Determination of Absolute Configuration and Tautomeric Forms

A key application of X-ray crystallography is the unambiguous determination of a molecule's absolute configuration and the identification of its predominant tautomeric form in the solid state. For a chiral molecule, this technique can distinguish between enantiomers, which is of paramount importance in pharmacology.

In the context of this compound, a crystallographic study would definitively establish the spatial arrangement of the amino and methyl groups on the pteridinone core. Furthermore, pteridinones can exist in several tautomeric forms due to proton migration. A crystal structure would provide clear evidence of the proton positions, confirming whether the molecule exists in the keto form (as implied by the "-one" suffix) or an alternative enol tautomer in the crystalline state. For instance, studies on related pyrimidinone systems have shown a strong preference for specific keto tautomers in the solid state, a detail that can only be unequivocally confirmed by X-ray diffraction.

Insights into Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. X-ray crystallography elucidates the nature and geometry of these interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are fundamental to a compound's physical properties, including melting point, solubility, and crystal packing.

For this compound, the presence of amino and carbonyl groups suggests the potential for strong hydrogen bonding networks. A crystal structure analysis would reveal the specific donor-acceptor pairs and the geometry of these hydrogen bonds, detailing how the molecules self-assemble in the solid state. Additionally, the aromatic pteridinone ring system could participate in π-π stacking interactions, further stabilizing the crystal structure. Understanding these intermolecular forces is crucial for predicting and controlling the solid-state behavior of the compound.

Without experimental data for this compound, the following table illustrates the kind of crystallographic data that would be expected from such an analysis, based on general knowledge of small organic molecule crystallography.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

Emerging Research Avenues and Future Perspectives for 2 Amino 1,6 Dimethylpteridin 4 1h One Research

Exploration of Unconventional Biological Targets and Novel Mechanisms of Action

Research into pteridinone derivatives has traditionally focused on a few well-established biological targets. However, recent studies on analogous and more complex pteridinones are paving the way for the exploration of unconventional targets. These findings suggest that the therapeutic potential of compounds like 2-Amino-1,6-dimethylpteridin-4(1H)-one may be broader than currently understood.

A significant area of interest is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, novel pteridinone derivatives have been designed and evaluated as potent dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). rsc.org The most promising of these compounds demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung carcinoma), HCT116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). rsc.org Further mechanistic studies revealed that these compounds could induce a decrease in mitochondrial membrane potential, leading to apoptosis, suppression of tumor cell migration, and cell cycle arrest in the S phase. rsc.org

Similarly, substituted pteridinones have been investigated as inhibitors of the p90 ribosomal S6 protein kinase 2 (RSK2), another key enzyme in cellular signaling pathways. researchgate.net Computational studies involving molecular docking have been used to understand the binding conformations of these molecules within the ATP-binding site of RSK2, providing a basis for the structure-activity relationship (SAR) and the design of more potent inhibitors. researchgate.net These examples highlight a promising future direction for this compound research: screening against a wider array of kinases and other unconventional targets to uncover novel mechanisms of action and therapeutic applications.

| Compound Class | Biological Target(s) | Therapeutic Area | Key Findings |

| Pteridinone Derivatives | PLK1 and BRD4 | Oncology | Demonstrated potent cytotoxic activity against multiple cancer cell lines and induced apoptosis. rsc.org |

| Substituted Pteridinones | RSK2 | Oncology | Molecular docking studies revealed binding mechanisms, informing the design of future inhibitors. researchgate.net |

| Pyridinone Derivatives | Orotate phosphoribosyltransferase (OPRT) | Infectious Disease (e.g., Tuberculosis) | Inhibition of OPRT in M. tuberculosis presents a novel approach for TB treatment. frontiersin.org |

| Pyridinone Quinolinones | Isocitrate Dehydrogenase 1 (IDH1) | Oncology | Designed as mutant-specific inhibitors for cancers with IDH1 mutations. frontiersin.org |

Integration with Advanced Drug Discovery Paradigms and Screening Technologies

The process of drug discovery has been revolutionized by the integration of advanced technologies that enable faster and more efficient identification and optimization of lead compounds. Future research on this compound will likely benefit from these paradigms.

High-throughput screening (HTS) is a key technology that allows for the rapid assessment of large libraries of chemical compounds against specific biological targets. For example, an HTS of 32,000 small molecules was used to identify a family of compounds that specifically inhibit the growth of cancer cells resistant to the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP). nih.gov Applying a similar HTS approach to libraries containing this compound and its analogues could rapidly identify novel biological activities and starting points for drug development.

In addition to experimental screening, computational methods are becoming indispensable. Molecular docking and the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are used to predict the binding affinity and conformation of small molecules to their protein targets. researchgate.net These in silico techniques were employed to study the interaction of substituted pteridinones with the RSK2 kinase, helping to rationalize the observed structure-activity relationships. researchgate.net Such computational approaches, along with fragment-based drug design and scaffold hopping, which have been successfully applied to the related pyridinone scaffold, can guide the rational design of novel this compound derivatives with improved potency and selectivity. frontiersin.org

Methodological Advancements in Pteridinone Synthesis and Analytical Characterization

Progress in synthetic and analytical chemistry is fundamental to advancing the study of pteridinones. The development of efficient and versatile synthetic methodologies is crucial for generating libraries of analogues needed for SAR studies and optimizing pharmacokinetic properties. mdpi.comnih.gov

A significant advancement in this area is the use of polymer-supported, solid-phase synthesis. mdpi.comnih.govnih.gov This technique facilitates the preparation of variously substituted dihydropteridinones by using a versatile building block like 4,6-dichloro-5-nitropyrimidine. mdpi.comnih.gov The solid-phase approach simplifies the purification process and is highly amenable to the creation of compound libraries for screening. mdpi.comnih.gov The most convenient solution-phase synthesis of the dihydropteridinone heterocycle involves the cyclization of an appropriately substituted pyrimidine (B1678525) with a modified amino ester. nih.gov

Alongside synthesis, robust analytical characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of modern analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed molecular structure. mdpi.comnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition of the synthesized compounds. mdpi.comnih.gov

Chromatography: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS) are used to assess purity and monitor reaction progress. nih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction offers unambiguous determination of the three-dimensional molecular structure, which is invaluable for understanding intermolecular interactions and for structure-based drug design. scielo.br

These advanced synthetic and analytical methods will be instrumental in the future exploration of this compound, enabling the systematic modification of its structure and the thorough characterization of its properties and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.